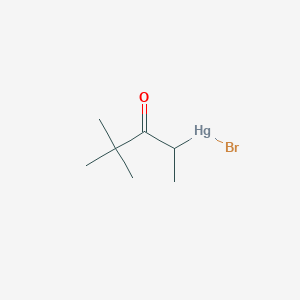
Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury: is a chemical compound with the molecular formula C7H13BrHgO It is known for its unique structure, which includes a mercury atom bonded to a bromine atom and a 4,4-dimethyl-3-oxopentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury typically involves the reaction of 4,4-dimethyl-3-oxopentan-2-yl bromide with a mercury(II) salt, such as mercury(II) acetate or mercury(II) chloride, in the presence of a suitable solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Reduction Reactions: The mercury center can be reduced to elemental mercury using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form mercury(II) oxide or other mercury-containing species.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol, with reagents such as sodium hydroxide or potassium cyanide.
Reduction Reactions: Conducted in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, using reducing agents like sodium borohydride.
Oxidation Reactions: Performed in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Reactions: Products include 4,4-dimethyl-3-oxopentan-2-yl derivatives with different substituents replacing the bromine atom.
Reduction Reactions: Products include elemental mercury and 4,4-dimethyl-3-oxopentan-2-yl derivatives.
Oxidation Reactions: Products include mercury(II) oxide and other oxidized mercury species.
Applications De Recherche Scientifique
Chemistry: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury compounds and their reactivity.
Biology: In biological research, this compound is used to investigate the effects of mercury-containing compounds on biological systems. It serves as a model compound to study the toxicity and biochemical interactions of organomercury species.
Medicine: While not commonly used in medicine, this compound can be used in the development of mercury-based pharmaceuticals and diagnostic agents.
Industry: In industrial applications, this compound is used in the synthesis of other organomercury compounds and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups, such as thiols, in proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biochemical effects.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to cysteine residues in proteins, altering their structure and function.
Cell Membranes: It can interact with membrane proteins and lipids, affecting membrane integrity and function.
DNA and RNA: The compound can bind to nucleic acids, potentially interfering with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Methylmercury: Another organomercury compound with a methyl group instead of the 4,4-dimethyl-3-oxopentan-2-yl group.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group instead of the 4,4-dimethyl-3-oxopentan-2-yl group.
Uniqueness: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury is unique due to its specific structure, which includes a bulky 4,4-dimethyl-3-oxopentan-2-yl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other organomercury compounds.
Propriétés
Numéro CAS |
62942-37-4 |
|---|---|
Formule moléculaire |
C7H13BrHgO |
Poids moléculaire |
393.67 g/mol |
Nom IUPAC |
bromo-(4,4-dimethyl-3-oxopentan-2-yl)mercury |
InChI |
InChI=1S/C7H13O.BrH.Hg/c1-5-6(8)7(2,3)4;;/h5H,1-4H3;1H;/q;;+1/p-1 |
Clé InChI |
DSGDIJYHGQARME-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)C(C)(C)C)[Hg]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



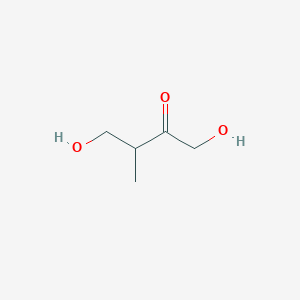
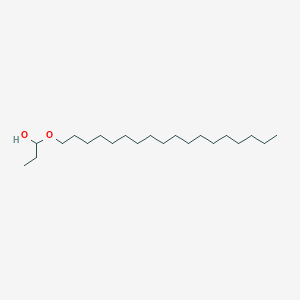
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
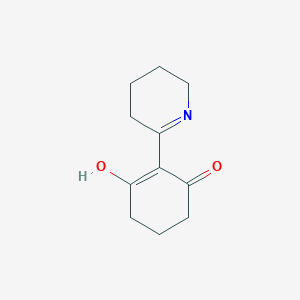
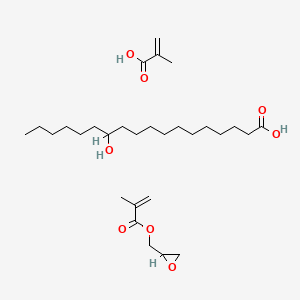
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)
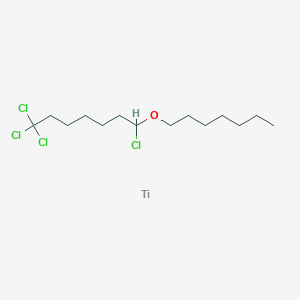
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
